2,4-Dichloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine 2,4-Dichloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine
Brand Name: Vulcanchem
CAS No.: 856970-31-5
VCID: VC6186736
InChI: InChI=1S/C7H7Cl2N3/c8-5-4-2-1-3-10-6(4)12-7(9)11-5/h1-3H2,(H,10,11,12)
SMILES: C1CC2=C(NC1)N=C(N=C2Cl)Cl
Molecular Formula: C7H7Cl2N3
Molecular Weight: 204.05

2,4-Dichloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine

CAS No.: 856970-31-5

Cat. No.: VC6186736

Molecular Formula: C7H7Cl2N3

Molecular Weight: 204.05

* For research use only. Not for human or veterinary use.

2,4-Dichloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine - 856970-31-5

Specification

CAS No. 856970-31-5
Molecular Formula C7H7Cl2N3
Molecular Weight 204.05
IUPAC Name 2,4-dichloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine
Standard InChI InChI=1S/C7H7Cl2N3/c8-5-4-2-1-3-10-6(4)12-7(9)11-5/h1-3H2,(H,10,11,12)
Standard InChI Key VAICOOVFEQDEAG-UHFFFAOYSA-N
SMILES C1CC2=C(NC1)N=C(N=C2Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s core structure consists of a partially saturated pyrido[2,3-d]pyrimidine system, where the pyridine ring is fused to a pyrimidine ring at positions 2 and 3. The tetrahydropyrido moiety indicates partial saturation of the pyridine ring, reducing aromaticity and enhancing conformational flexibility . Chlorine atoms at positions 2 and 4 introduce electronegativity, influencing reactivity and intermolecular interactions.

Table 1: Physicochemical Properties of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine

PropertyValueSource
Molecular FormulaC7H7Cl2N3\text{C}_7\text{H}_7\text{Cl}_2\text{N}_3
Molecular Weight204.06 g/mol
CAS Registry Number726697-13-8
Hazard StatementsH315, H319, H335

Synthetic Accessibility

The compound is typically synthesized via cyclocondensation reactions. One approach involves reacting α,β-unsaturated esters with malononitrile in the presence of sodium methoxide, followed by guanidine treatment to form the pyrido[2,3-d]pyrimidine core . Chlorination at positions 2 and 4 is achieved using phosphorus oxychloride or other chlorinating agents. Yields exceeding 60% are reported in optimized protocols .

Synthesis and Structural Modification

Retrosynthetic Strategies

Two primary disconnection pathways dominate the synthesis of pyrido[2,3-d]pyrimidines:

  • Pyrimidine-First Approach: A preformed pyrimidine ring (e.g., 4-amino-5-bromopyrimidine) undergoes annulation with a pyridine precursor. This method disconnects the C4a-C5 and C7-N8 bonds, enabling modular substitution .

  • Pyridine-First Approach: A pyridone derivative is functionalized with a pyrimidine ring through cyclization reactions, often involving amidines or urea derivatives .

Functionalization at Critical Positions

Substituents at positions C2, C4, C5, C6, and N8 significantly modulate bioactivity. For example:

  • C2 and C4 Chlorination: Enhances electrophilicity, facilitating nucleophilic substitution reactions with amines or thiols in drug design .

  • N8 Alkylation: Introduces steric bulk, altering binding affinity to target proteins such as kinases .

Biomedical Applications

Kinase Inhibition

The compound’s scaffold mimics ATP-binding motifs in kinases, making it a potent inhibitor of tyrosine kinases (e.g., EGFR and VEGFR). Derivatives bearing aryl groups at C5 exhibit IC50_{50} values below 100 nM in preclinical models .

Antimicrobial Activity

Chlorinated pyridopyrimidines demonstrate broad-spectrum antimicrobial effects. For instance, 5-phenyl-substituted analogs inhibit Staphylococcus aureus with MIC values of 4–8 μg/mL, comparable to standard antibiotics .

Table 2: Biological Activities of Selected Derivatives

Derivative StructureTargetIC50_{50}/MICReference
5-Phenyl-C6H5S. aureus4 μg/mL
N8-MethylEGFR Kinase78 nM

Industrial and Research Utility

Pharmaceutical Intermediates

Over 20,000 pyrido[2,3-d]pyrimidine derivatives are documented, with 50% patented as kinase or antimicrobial agents . The chlorine substituents in 2,4-Dichloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine facilitate downstream derivatization, accelerating lead optimization in drug discovery .

Material Science Applications

The compound’s π-deficient aromatic system enables use in organic semiconductors. Thin films incorporating pyridopyrimidine derivatives exhibit electron mobility values of 0.1–0.3 cm²/V·s, suitable for flexible electronics .

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